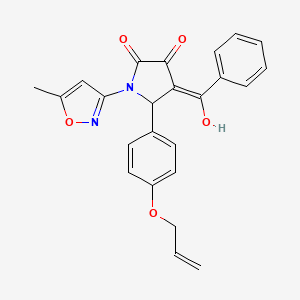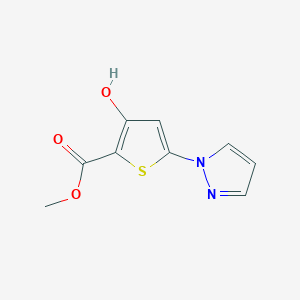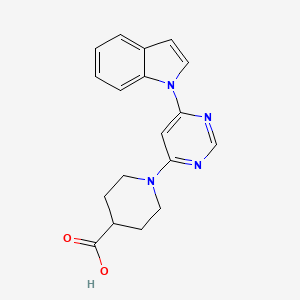
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Starting Material: 6-(1H-indol-1-yl)pyrimidine
Reagents: Piperidine-4-carboxylic acid, coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: The final step involves coupling the piperidine-4-carboxylic acid to the indole-pyrimidine intermediate under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions
-
Indole Derivative Formation:
Starting Material: Indole
Reagents: Bromine, Sodium hydride, and appropriate solvents like DMF (Dimethylformamide).
Conditions: The indole is brominated to form 6-bromoindole, which is then reacted with sodium hydride to form the indole anion.
-
Pyrimidine Ring Formation:
Starting Material: 6-bromoindole
Reagents: 4-chloropyrimidine, Palladium catalyst, and base such as potassium carbonate.
Conditions: A palladium-catalyzed cross-coupling reaction (Suzuki coupling) is used to attach the pyrimidine ring to the indole derivative.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The pyrimidine ring can be reduced using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The indole and pyrimidine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may affect pathways involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
- **1-(1H-indol-3-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid
- **1-(6-(1H-indol-1-yl)pyrimidin-2-yl)piperidine-4-carboxylic acid
Comparison: 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)piperidine-4-carboxylic acid is unique due to the specific positioning of the indole and pyrimidine rings, which may confer distinct biological activities compared to its analogs. The presence of the piperidine carboxylic acid moiety also adds to its uniqueness, potentially affecting its solubility and interaction with biological targets.
This compound’s unique structure and potential biological activities make it a valuable subject for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(6-indol-1-ylpyrimidin-4-yl)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(24)14-5-8-21(9-6-14)16-11-17(20-12-19-16)22-10-7-13-3-1-2-4-15(13)22/h1-4,7,10-12,14H,5-6,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEQZUBDHRYYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dioxo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-1H-pyrimidine-6-carboxamide](/img/structure/B2686794.png)
![(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2686796.png)
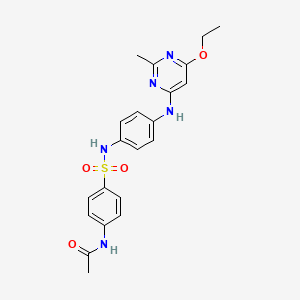
![3-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2686802.png)
![N-(4-butylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2686803.png)
![2-({4-amino-6-[(4-methoxyphenyl)methyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B2686804.png)
![tert-Butyl 2-(3-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2686805.png)
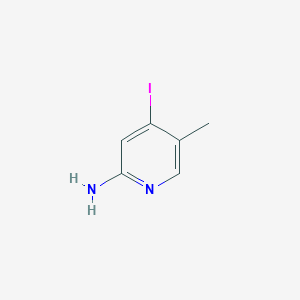
![N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2686807.png)
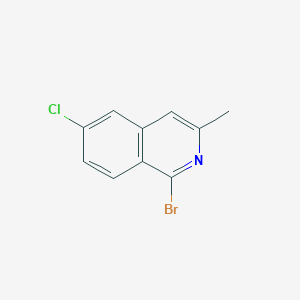
![1-(3-chloro-2-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2686809.png)
![5-chloro-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]thiophene-2-sulfonamide](/img/structure/B2686810.png)
